3-Phenyl-1H-indole
Overview
Description
3-Phenyl-1H-indole is an organic compound with the molecular formula C14H11N. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles, both natural and synthetic, exhibit a wide range of biological activities and are crucial in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
3-Phenyl-1H-indole, also known as 3-Phenylindole, has been studied for its antimycobacterial activity . The primary target of this compound is Mycobacterium tuberculosis (Mtb) , a bacterium that causes tuberculosis . This compound has been found to inhibit the growth of Mtb, including multidrug-resistant strains .
Mode of Action
It has been observed that this compound has bactericidal activity at concentrations close to the minimum inhibitory concentration . This suggests that this compound interacts with its target in a way that leads to the death of the bacterium .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It has been suggested that indole derivatives have acceptable pharmacokinetic profiles and are favorable for oral drug administration .
Result of Action
The result of this compound’s action is the inhibition of Mtb growth . Furthermore, it has been observed that this compound is active against multidrug-resistant strains of Mtb, without cross-resistance with first-line drugs . This suggests that this compound could potentially be used as a novel treatment for tuberculosis, particularly in cases where the disease is resistant to standard treatments.
Biochemical Analysis
Biochemical Properties
3-Phenylindole interacts with various enzymes, proteins, and other biomolecules. It has been found to increase membrane electrical conductance of positively charged membrane probes and decrease electrical conductance of negatively charged probes . This suggests that 3-Phenylindole may play a role in modulating the electrical properties of cell membranes, potentially influencing biochemical reactions within the cell .
Cellular Effects
3-Phenylindole has been shown to have significant effects on various types of cells and cellular processes. For instance, it interacts with phospholipids in fungal mycelia membranes and strongly inhibits the uptake of phosphate into fungal mycelia . This suggests that 3-Phenylindole may influence cell function by altering nutrient uptake and cellular metabolism .
Molecular Mechanism
The mechanism of action of 3-Phenylindole at the molecular level involves its interaction with cell membranes. It has been found to increase the electrical conductivity induced by positively charged membrane probes and decrease the conductivity induced by negatively charged probes . This suggests that 3-Phenylindole may exert its effects by modulating the electrical properties of cell membranes, potentially influencing the activity of membrane-bound enzymes and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenylindole have been observed to change over time. For instance, it has been found to increase the electrical conductivity of positively charged membrane probes over time . This suggests that 3-Phenylindole may have long-term effects on cellular function, potentially influencing cell signaling pathways and gene expression .
Metabolic Pathways
Indole derivatives, which include 3-Phenylindole, are known to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that 3-Phenylindole may interact with various enzymes and cofactors in these metabolic pathways .
Transport and Distribution
3-Phenylindole has been found to interact with phospholipids in cell membranes . This suggests that it may be transported and distributed within cells and tissues via its interaction with these lipids
Subcellular Localization
Given its interaction with cell membranes , it is possible that it may be localized to the cell membrane or other membrane-bound organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with acetophenone under acidic conditions to form this compound . Another method involves the cyclization of N-phenylhydrazones with appropriate catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and the availability of starting materials. The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert it into indoline derivatives.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are commonly employed.
Major Products Formed:
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
3-Phenyl-1H-indole has numerous applications in scientific research:
Comparison with Similar Compounds
Indole: The parent compound of 3-Phenyl-1H-indole, widely found in nature and used in various applications.
2-Phenylindole: Another phenyl-substituted indole with similar properties but different reactivity and applications.
Indole-3-acetic acid: A plant hormone with significant biological activity.
Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-phenyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-10,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNGTBLWFCRXKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164538 | |
Record name | 3-Phenylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1504-16-1 | |
Record name | 3-Phenylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1504-16-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76690 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phenylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-PHENYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7676CPK41G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 3-Phenylindole has a molecular formula of C14H11N and a molecular weight of 193.24 g/mol. []
ANone: Yes, 13C NMR spectral data for 3-phenylindole and various derivatives is available, revealing insights into the electronic environment of the carbon atoms within the molecule. [] Mass spectral fragmentation patterns have also been investigated for 3-phenylindole and related compounds. [, ]
ANone: Several methods for synthesizing 3-phenylindole and its derivatives have been explored. One approach involves the pyrolysis of 1,4-diphenyl-1,2,3-triazole, which yields 1-, 2-, and 3-phenylindole. [] Another method uses the reaction of phenylsulfonylcarbanion with 2-aminobenzophenone. [] Additionally, 3-phenylindole can be obtained through the flash-vacuum pyrolysis of 1-styrylbenzotriazole, followed by isomerization. []
ANone: Yes, 3-phenylindole can be brominated by 1-bromoindoles and 3-bromoindolenines, which act as brominating agents. []
ANone: Yes, 3-phenylindole has been used as a starting material for synthesizing various heterocyclic compounds, including benzodiazepines and benzotriazepines. [, ] It has also been utilized in the synthesis of pyrroloquinolines as indole analogs of flavonols. []
ANone: Research suggests that 3-phenylindole demonstrates antimicrobial activity, particularly against fungi. It has been found to interact with phospholipids in fungal mycelia membranes, leading to a strong inhibition of phosphate uptake. [] Additionally, 3-phenylindole derivatives have shown promise as 5-hydroxytryptamine (serotonin) antagonists. []
ANone: While not directly studied for antidepressant activity, 3-phenylindole serves as a structural basis for binodaline, a compound that inhibits the uptake of biogenic amines like noradrenaline, serotonin, and dopamine. This uptake inhibition is a mechanism of action shared by many antidepressant medications. [, , ]
ANone: 3-Phenylindole exhibits lower reactivity compared to 1,3-dimethylindole and 1-benzyl-3-methyl-indole when reacting with arylsulfonyl azides. While the latter two compounds readily form 2-arylsulfonylaminoindoles, 3-phenylindole yields crystalline material with only one azide. []
ANone: Studies using bilayer lipid membranes have demonstrated that 3-phenylindole significantly impacts ion transport. It increases conductivity induced by lipophilic cations and positively charged complexes while decreasing conductivity induced by lipophilic anions. These changes are attributed to alterations in both the electrostatic and non-electrostatic properties of the bilayer membrane. []
ANone: Research indicates that 3-phenylindole significantly influences the electrostatic surface potential (ΔV) of lipid monolayers. This impact is related to the bending of surfactant chains within the monolayer, which alters the orientation of water molecules and subsequently affects ΔV. The presence of 3-phenylindole within the monolayer further modifies ΔV, likely due to its own dipole moment and its interaction with lipid polar heads. []
ANone: Modifying the structure of 3-phenylindole, such as introducing substituents at different positions, can significantly impact its biological activity. For instance, adding specific side chains to the 1-amino-3-phenylindole scaffold has led to the development of compounds like binodaline with antidepressant-like properties. [] In another study, the regioselectivity of the Larock heteroannulation reaction using alkylphenylacetylene derivatives was found to be influenced by the size of the alkyl group, with larger groups favoring 2-alkyl-3-phenylindole products. []
ANone: While much of the research on 3-phenylindole focuses on its pharmaceutical potential, it has been identified as a component of cigarette smoke, though the implications of this finding require further investigation. []
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